2-(2-{[4-(Pyridin-3-yl)-1,2,5-thiadiazol-3-yl]oxy}ethoxy)ethan-1-ol
CAS No.: 919105-70-7
Cat. No.: VC16937050
Molecular Formula: C11H13N3O3S
Molecular Weight: 267.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919105-70-7 |
|---|---|
| Molecular Formula | C11H13N3O3S |
| Molecular Weight | 267.31 g/mol |
| IUPAC Name | 2-[2-[(4-pyridin-3-yl-1,2,5-thiadiazol-3-yl)oxy]ethoxy]ethanol |
| Standard InChI | InChI=1S/C11H13N3O3S/c15-4-5-16-6-7-17-11-10(13-18-14-11)9-2-1-3-12-8-9/h1-3,8,15H,4-7H2 |
| Standard InChI Key | DCIJWBZXLQNEFN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=NSN=C2OCCOCCO |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₁H₁₃N₃O₃S and a molecular weight of 267.30 g/mol . Its structure comprises:
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A 1,2,5-thiadiazole ring substituted at the 3-position with a pyridin-3-yl group.
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A 2-(2-ethoxyethoxy)ethanol side chain connected via an oxygen atom at the 4-position of the thiadiazole ring.
Key structural parameters include:
| Property | Value |
|---|---|
| Exact Mass | 267.068 g/mol |
| Topological Polar Surface Area | 105.6 Ų |
| LogP (Octanol-Water Partition Coefficient) | 0.9878 |
The syn orientation between the thiadiazole sulfur and the acetamide oxygen (observed in analogous structures) suggests potential hypervalent interactions, as seen in related thiadiazole derivatives .
Synthesis and Reaction Pathways
Synthetic Route
The compound was first reported by Tejada et al. (2006) in the Journal of Medicinal Chemistry . While explicit details are scarce, the synthesis likely involves:
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Formation of the 1,2,5-thiadiazole core: Cyclization of a dithiocarbamate precursor with a nitrile oxide or via oxidative dimerization of thioamides.
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Functionalization with pyridine: Coupling of 3-aminopyridine to the thiadiazole ring using Ullmann or Buchwald-Hartwig conditions.
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Etherification: Introduction of the ethoxyethanol side chain via nucleophilic substitution, as seen in similar compounds .
A plausible reaction scheme is:
Purification and Characterization
The final product is typically purified via recrystallization from polar aprotic solvents (e.g., ethanol or acetone). Characterization methods include:
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¹H/¹³C NMR: To confirm the integration of pyridine, thiadiazole, and ethoxyethanol protons.
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar solvents (water, ethanol) due to the ethoxyethanol moiety.
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Stability: Likely stable under ambient conditions but susceptible to hydrolysis under acidic/basic conditions due to the thiadiazole ring .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~3400 cm⁻¹ (O–H stretch), 1600–1500 cm⁻¹ (C=N/C=C aromatic stretches).
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UV-Vis: Absorbance in the 250–300 nm range, characteristic of conjugated heteroaromatic systems .
Pharmacological and Industrial Applications
Material Science Applications
The ethoxyethanol chain enhances solubility in polymeric matrices, suggesting utility in:
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Coating Additives: As crosslinking agents.
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Ligands in Coordination Chemistry: For metal-organic frameworks (MOFs) .
Future Directions
Further research should prioritize:
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In Vitro/In Vivo Toxicity Profiling.
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Structure-Activity Relationship (SAR) Studies: To optimize biological efficacy.
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Scale-Up Synthesis: For industrial applications.
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